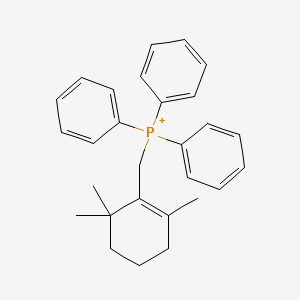![molecular formula C17H14Br2 B12970981 6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]: is a chemical compound with the molecular formula C17H14Br2O2 and a molecular weight of 410.1 g/mol . It is characterized by a spirobi[indene] core structure with bromine atoms at the 6,6’ positions. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] typically involves a multi-step process. One common method is through the cyclization of appropriate precursors followed by bromination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirobi[indene] derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various organic compounds .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound may be explored for potential biological activities. Research is ongoing to investigate its role in drug development and other biomedical applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is primarily related to its chemical reactivity. The bromine atoms at the 6,6’ positions make it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
- 6,6’-Dihydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobi[indene]
- 5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobi[indene]
- 3,3,3’,3’-Tetramethyl-1,1’-spirobi[indene]-6,6’-diol
Comparison: 6,6’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its hydroxylated counterparts. This makes it particularly useful in synthetic chemistry for introducing bromine into complex molecules .
Eigenschaften
Molekularformel |
C17H14Br2 |
|---|---|
Molekulargewicht |
378.1 g/mol |
IUPAC-Name |
5,5'-dibromo-3,3'-spirobi[1,2-dihydroindene] |
InChI |
InChI=1S/C17H14Br2/c18-13-3-1-11-5-7-17(15(11)9-13)8-6-12-2-4-14(19)10-16(12)17/h1-4,9-10H,5-8H2 |
InChI-Schlüssel |
LTMZGUXRZZYNBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC3=C2C=C(C=C3)Br)C4=C1C=CC(=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


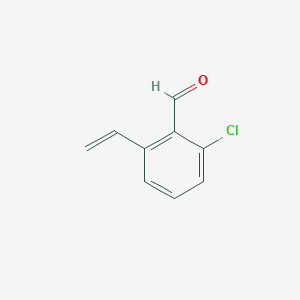
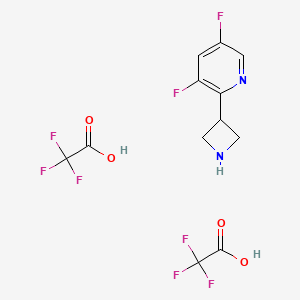
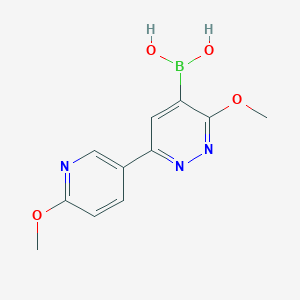
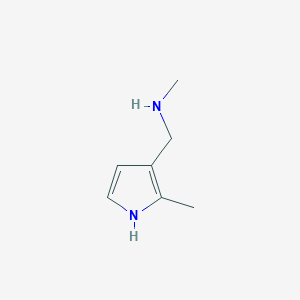

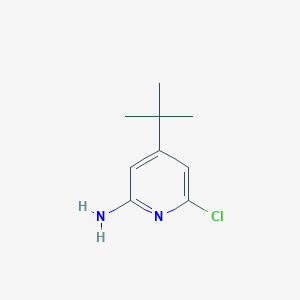
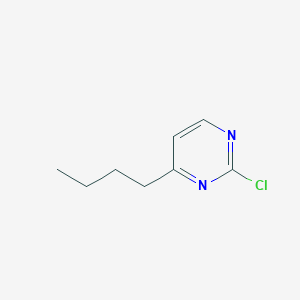
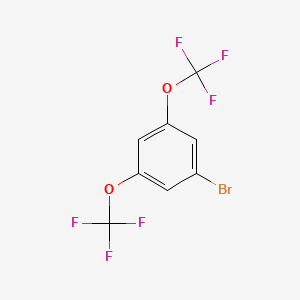
![5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)
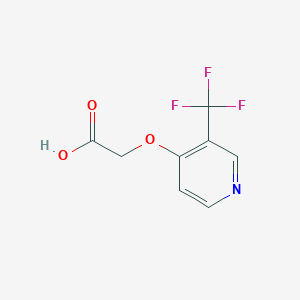
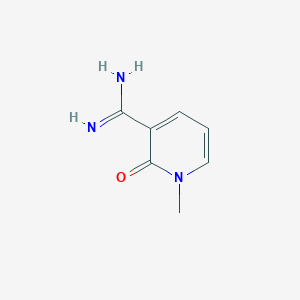
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)
